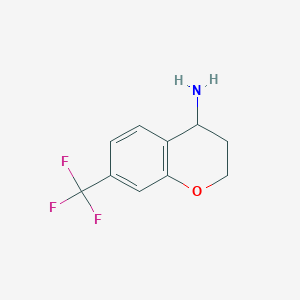

7-(Trifluoromethyl)chroman-4-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCIPVIZAJIRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676388 | |

| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704208-25-3 | |

| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Classification

Systematic IUPAC Naming Conventions for 7-(Trifluoromethyl)chroman-4-amine and its Stereoisomers

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is This compound . This name is derived by treating the molecule as a substituted derivative of the parent heterocycle, chroman. iupac.orgqmul.ac.uk The substituents, a trifluoromethyl group (-CF₃) and an amine group (-NH₂), are located at positions 7 and 4, respectively, of the chroman ring structure.

The carbon atom at position 4 of the chroman ring, to which the amine group is attached, is a stereogenic center. This gives rise to two stereoisomers, which are non-superimposable mirror images of each other (enantiomers). The absolute configuration of these stereoisomers is specified using the Cahn-Ingold-Prelog (CIP) priority system. qmul.ac.uk The stereodescriptors (R) and (S) are assigned based on the priority of the substituents attached to the chiral center.

The resulting systematic names for the individual enantiomers are:

(R)-7-(Trifluoromethyl)chroman-4-amine

(S)-7-(Trifluoromethyl)chroman-4-amine

When the compound is a mixture containing equal amounts of both enantiomers, it is referred to as a racemic mixture, which can be denoted as (RS)-7-(Trifluoromethyl)chroman-4-amine or simply as this compound without a stereochemical descriptor. chemsrc.comfluorochem.co.uk

Chemical Abstracts Service (CAS) Registry Numbers and Associated Identifiers

The Chemical Abstracts Service (CAS) assigns unique registry numbers to chemical substances to provide a definitive, computer-readable identifier. This compound and its hydrochloride salt are registered under specific CAS numbers. Other identifiers, such as MDL numbers, are also used in chemical databases and supplier catalogs.

| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) | Other Identifiers |

| This compound (racemate) | 704208-25-3 chemsrc.comfluorochem.co.ukhairuichem.com | C₁₀H₁₀F₃NO chemsrc.comhairuichem.combldpharm.com | 217.19 hairuichem.combldpharm.com | MDL: MFCD11656623 fluorochem.co.ukbldpharm.com |

| This compound hydrochloride | 191608-40-9 myskinrecipes.comchemscene.com | C₁₀H₁₁ClF₃NO myskinrecipes.comchemscene.com | 253.65 myskinrecipes.comchemscene.com | MDL: MFCD21603626 myskinrecipes.comchemscene.com |

Classification within Heterocyclic Amines and Fluorinated Organic Compounds

This compound belongs to two significant classes of organic compounds based on its structural features.

Heterocyclic Amine: The molecule is classified as a heterocyclic amine. The "heterocyclic" designation stems from the chroman core, which is a bicyclic system containing a pyran ring fused to a benzene (B151609) ring. The pyran ring is a heterocycle because it contains an oxygen atom in addition to carbon atoms. bldpharm.com The presence of the primary amine (-NH₂) group attached to this heterocyclic framework firmly places it within the category of heterocyclic amines.

Fluorinated Organic Compound: The compound is also categorized as a fluorinated organic compound due to the presence of a trifluoromethyl (-CF₃) group attached to the benzene ring. bldpharm.combldpharm.com The trifluoromethyl group is a common substituent in medicinal chemistry and materials science, known for its strong electron-withdrawing nature and its ability to alter the physicochemical properties of a molecule. The inclusion of fluorine atoms distinguishes it as part of the broad class of organofluorine chemistry. nih.gov

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 7-(Trifluoromethyl)chroman-4-amine and Precursors

The synthesis of the target compound, this compound, and its precursors involves a variety of chemical strategies. These range from multi-step sequences to more direct transformations of functionalized chromanone systems.

Multi-step Synthesis Approaches

Multi-step syntheses are often required to construct the chroman framework with the desired trifluoromethyl substituent at the 7-position. These pathways typically begin with simpler, commercially available starting materials and sequentially introduce the necessary functional groups and ring systems. For instance, the synthesis of various chroman-4-one derivatives can be achieved through a one-step procedure involving a base-mediated aldol (B89426) condensation using microwave irradiation. acs.org

Preparation from 7-(Trifluoromethyl)chroman-4-one (B53788)

A primary and direct method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 7-(Trifluoromethyl)chroman-4-one. youtube.comyoutube.com This transformation involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent. youtube.com A common and effective reducing agent for this purpose is sodium cyanoborohydride. youtube.comyoutube.com The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired amine. youtube.com

The precursor, 7-(Trifluoromethyl)chroman-4-one, is a synthetic heterocyclic compound characterized by a benzopyran-4-one core. The trifluoromethyl group at the 7-position enhances its lipophilicity. This starting material can undergo various chemical reactions, including oxidation to quinones and reduction to dihydro derivatives.

Synthesis of Related Chromone (B188151) and Coumarin (B35378) Derivatives

The synthesis of related chromone and coumarin derivatives provides valuable insights into the chemical space surrounding this compound.

Chromone Derivatives:

Trifluoromethyl-containing chromones can be synthesized through several methods. One approach involves the reaction of o-hydroxyaryl enaminones with trifluoroacetaldehyde (B10831) or ketone derivatives under metal-free conditions. acs.org Another strategy is the tandem C-H bond trifluoromethylation and chromone annulation of o-hydroxyphenyl enaminones, promoted by K2S2O8 without a transition metal catalyst. rsc.org Additionally, 2-trifluoromethylchromones can be prepared in a one-pot synthesis from the corresponding 2-hydroxyacetophenones and trifluoroacetic anhydride (B1165640). researchgate.net

Coumarin Derivatives:

The synthesis of coumarin derivatives often utilizes classic condensation reactions. The Pechmann reaction, for example, is a widely used method for preparing coumarins. nih.gov 7-Amino-4-(trifluoromethyl)coumarin, a fluorescent marker, can be synthesized from 3-aminophenol (B1664112) via the von Pechmann reaction. acs.orgacs.org The synthesis of various coumarin derivatives can be achieved through methods like the Perkin reaction, Knoevenagel condensation, and Wittig reaction. nih.gov

Table 1: Synthesis of Chromone and Coumarin Derivatives

| Derivative Type | Synthetic Method | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Trifluoromethyl-containing Chromones | Reaction with trifluoroacetaldehyde/ketone derivatives | o-Hydroxyaryl enaminones | Metal-free conditions | acs.org |

| 3-Trifluoromethyl Chromones | Tandem C–H trifluoromethylation and chromone annulation | o-Hydroxyphenyl enaminones | K2S2O8 | rsc.org |

| 2-Trifluoromethylchromones | One-pot synthesis | 2-Hydroxyacetophenones | Trifluoroacetic anhydride | researchgate.net |

| Coumarins | Pechmann reaction | Phenols, β-ketoesters | Acid catalyst | nih.gov |

| 7-Amino-4-(trifluoromethyl)coumarin | von Pechmann reaction | 3-Aminophenol | Ethyl trifluoroacetoacetate | acs.orgacs.org |

Asymmetric Synthesis of Chiral Enantiomers

The synthesis of specific chiral enantiomers of this compound is crucial for understanding their differential biological activities. Asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction.

Enantioselective Catalysis

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules. nih.govnih.gov In the context of α-trifluoromethyl amines, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy. nih.gov This can be achieved using chiral catalysts that facilitate the stereoselective addition of a hydride to the imine double bond. For instance, rhodium-catalyzed C–H functionalization of cyclohexadiene derivatives with diaryldiazomethanes, followed by oxidation, provides access to triarylmethanes with high enantioselectivity. nih.gov Chiral dirhodium tetracarboxylates, such as Rh2(S-PTAD)4 and Rh2(S-TPPTTL)4, have proven to be effective catalysts for these transformations. nih.gov

Chiral Auxiliaries and Reagents

The use of chiral auxiliaries is another established method for asymmetric synthesis. nsf.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For example, chiral primary amines like (R)-1-cyclohexylethylamine and (1R, 2R, 3R, 5S)-(−)-isopinocampheylamine can be used to install a chiral substituent. nsf.gov

Table 2: Asymmetric Synthesis Strategies

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Enantioselective Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Rhodium-catalyzed C–H functionalization using chiral dirhodium tetracarboxylates. | nih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral compound to direct stereochemistry. | Use of (R)-1-cyclohexylethylamine to introduce a chiral center. | nsf.gov |

Derivatization and Functionalization Reactions of this compound

The chemical reactivity of this compound allows for a variety of transformations at both the amine functionality and the chroman ring system. These modifications are instrumental in creating a diverse library of compounds for further investigation.

Reactions at the Amine Functionality

The primary amine group of this compound is a key site for derivatization, enabling the formation of a wide range of functional groups. Common reactions include acylation and reductive amination.

Acylation: Acylation of the primary amine can be achieved using various acylating agents, such as trifluoroacetic anhydride (TFAA), to introduce an acyl group. iu.edu This reaction typically proceeds by replacing a labile hydrogen on the amine with a more stable functional group. iu.edu

Reductive Amination: Reductive amination is a versatile method for forming secondary amines. organic-chemistry.org This reaction involves the initial formation of a Schiff base between the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine. harvard.edu This process can be catalyzed by various reagents, including borane-trimethylamine or through metal-catalyzed transfer hydrogenation. organic-chemistry.org For instance, Cp*Ir complexes have been shown to effectively catalyze the direct reductive amination of ketones with ammonium (B1175870) formate (B1220265) serving as both the nitrogen and hydrogen source. organic-chemistry.org Non-thermal microwave effects have also been demonstrated to accelerate the rate of reductive amination. harvard.edu

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | Amides |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., Borane-trimethylamine, NaBH3CN) | Secondary or Tertiary Amines |

Modifications of the Chroman Ring System

The chroman ring system of this compound can undergo various modifications, including oxidation and reduction reactions, to alter its structure and properties. These transformations often start from the corresponding ketone, 7-(trifluoromethyl)chroman-4-one.

The ketone can be oxidized to form quinones or reduced to dihydro derivatives. Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide, while reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are frequently used for reduction.

Introduction of Additional Fluorinated Moieties

The introduction of additional fluorine atoms or fluorinated groups can significantly influence the biological activity of a molecule. nih.gov While specific examples for the direct introduction of additional fluorinated moieties onto this compound are not extensively detailed in the provided context, general strategies for fluorination can be considered. Palladium-catalyzed fluorination of aryl bromides or triflates represents a potential method for introducing fluorine onto the aromatic part of the chroman ring. mit.edu Another approach could involve the use of fluorinated derivatizing agents, such as 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, to introduce trifluoromethyl groups onto the amine functionality. mdpi.com

Advanced Synthetic Techniques

Modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic scaffolds like chromans and chromones. Metal-catalyzed cross-coupling reactions and radical cascade annulations are prominent examples of such advanced techniques.

Metal-catalyzed Cross-coupling Reactions for Chroman and Chromone Scaffolds

Palladium-catalyzed cross-coupling reactions are highly effective for constructing C-C and C-N bonds in the synthesis of functionalized chromone and chroman derivatives. researchgate.net The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides or pseudohalides like triflates, is a widely used method. researchgate.net For instance, 2-trifluoromethyl-4-chromenone scaffolds can be functionalized at the 7-position using palladium-catalyzed Suzuki reactions with various boronic acids. nih.govthieme-connect.de This approach allows for the introduction of diverse aryl and heteroaryl substituents. nih.gov Similarly, Buchwald-Hartwig amination, another palladium-catalyzed reaction, enables the formation of C-N bonds, facilitating the synthesis of various amine-substituted chromenones. nih.gov

| Starting Material | Coupling Partner | Catalyst/Reaction | Product |

|---|---|---|---|

| 7-Triflate-2-(trifluoromethyl)-4H-chromen-4-one | 4-Hydroxyphenylboronic acid | Pd-catalyzed Suzuki | 7-(4-Hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one nih.gov |

| 7-Triflate-2-(trifluoromethyl)-4H-chromen-4-one | Thiophen-3-ylboronic acid | Pd-catalyzed Suzuki | 7-(Thiophen-3-yl)-2-(trifluoromethyl)-4H-chromen-4-one nih.gov |

| 7-Triflate-2-(trifluoromethyl)-4H-chromen-4-one | Indole | Pd-catalyzed Buchwald-Hartwig | 7-(1H-Indol-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one nih.gov |

Radical Cascade Annulation Reactions for Chromanone Synthesis

Radical cascade reactions provide an efficient pathway for the rapid assembly of complex cyclic systems. nih.gov These reactions involve a sequence of intramolecular radical additions and other transformations to form multiple rings in a single step. byu.edu For the synthesis of chromanones, a cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes has been developed. rsc.org This process is initiated by the formation of an acyl radical, which then undergoes intramolecular addition to the alkene, followed by a selective cross-coupling to yield functionalized chroman-4-ones. rsc.org Another approach involves a radical-induced C-N cleavage followed by intramolecular annulation and hydrocarbonylation to construct 2-aryl-4H-chromen-4-ones. nih.gov

Smiles Rearrangement in Coumarin Synthesis

A specific synthetic route to coumarins involving the Smiles rearrangement of this compound is not documented in the reviewed scientific literature. The Smiles rearrangement is a type of intramolecular nucleophilic aromatic substitution. A variation, the Truce-Smiles rearrangement, involves the migration of an aryl group and can be initiated by photoredox catalysis under mild conditions. youtube.com This reaction has been demonstrated for the synthesis of various arylated products from sulfonamides or sulfonates. youtube.com However, the application of this rearrangement to this compound for the synthesis of coumarins has not been reported.

While various synthetic strategies for coumarin synthesis are well-established, the use of a Smiles rearrangement with this compound as the starting material to produce coumarin derivatives is not a described transformation in the existing chemical literature based on the conducted search. Further research would be required to explore the feasibility of such a reaction pathway.

Medicinal Chemistry and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies

The biological activity of 7-(Trifluoromethyl)chroman-4-amine derivatives is intricately linked to their molecular architecture. SAR studies have been instrumental in elucidating the key structural features that govern their pharmacological profiles, including the positioning of the trifluoromethyl group, the stereochemistry of the amine, and substitutions on the chroman ring.

Impact of Trifluoromethyl Group Position and Stereochemistry on Biological Activity

The trifluoromethyl (-CF3) group is a critical pharmacophore that significantly influences the biological activity of the chroman scaffold. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability and cell permeability. nih.govmdpi.com The position of the -CF3 group on the chroman ring is a key determinant of its pharmacological effects. For instance, in a series of substituted chroman-4-one derivatives evaluated as SIRT2 inhibitors, a fluorinated analog with a substituent at the 7-position exhibited only weak inhibitory activity. acs.org This suggests that the placement of the trifluoromethyl group is crucial for optimal interaction with the target enzyme.

Furthermore, the stereochemistry of the chiral center at the 4-position, where the amine group is attached, plays a pivotal role in biological activity. unimi.it The spatial arrangement of the amine group can dictate the molecule's ability to form specific interactions, such as hydrogen bonds, with the amino acid residues in the binding site of a biological target. mdpi.com For example, in the development of chroman-like small-molecule PD-L1 inhibitors, molecular dynamics simulations predicted that the (R)-enantiomer of a particular derivative would have superior inhibitory activity compared to its (S)-enantiomer, a finding that was later confirmed by experimental bioassays. nih.gov This highlights the critical importance of stereochemistry in the design of potent and selective inhibitors based on the chroman scaffold. unimi.it

Influence of Chroman Ring Substitutions on Pharmacological Profiles

Modifications to the chroman ring, beyond the trifluoromethyl group and the amine at the 4-position, have been shown to significantly alter the pharmacological profiles of these derivatives. Research on chromone (B188151) derivatives, which are structurally related to chromans, has demonstrated that various substitutions can modulate their biological activities, including anticancer and antioxidant effects. nih.gov

In a study of chroman-4-one derivatives as SIRT2 inhibitors, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity. acs.org Conversely, a lack of substitution at the 6-position resulted in a significant decrease in potency, indicating the importance of this position for inhibitory action. acs.org The nature of the substituent also plays a role; electron-poor chroman-4-ones were generally more potent inhibitors than their electron-rich counterparts. acs.org

Furthermore, the length and branching of alkyl chains attached to the chroman ring can influence inhibitory effects. For instance, an n-propyl chain at the 2-position of a chroman-4-one resulted in better SIRT2 inhibitory activity than an n-heptyl chain, while branching near the ring system, as with an isopropyl group, decreased activity. acs.org These findings underscore the sensitivity of the biological activity to even minor structural alterations on the chroman ring. acs.org

Correlation between Molecular Structure and Target Binding Affinity

The binding affinity of this compound derivatives to their biological targets is directly correlated with their three-dimensional structure. The trifluoromethyl group, known for its ability to enhance target binding affinity through strong electron-withdrawing properties, can improve hydrogen bonding and electrostatic interactions. mdpi.com

Molecular docking studies have been instrumental in visualizing and understanding these interactions. For example, in the development of chromone-based anticancer agents, docking studies revealed a good binding affinity with the HERA protein, supporting the in vitro cytotoxicity results. nih.gov The presence of the trifluoromethyl group was highlighted as a key contributor to the enhanced bioactive potential of the core unit. nih.gov

Biological Activities and Therapeutic Potential of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, with a particular focus on their potential as enzyme inhibitors. These studies have unveiled promising avenues for the development of new therapeutics for various diseases.

Enzyme Inhibition Studies

The this compound scaffold has proven to be a versatile platform for the design of inhibitors for various enzymes. The inherent properties of the trifluoromethyl group and the chroman ring system contribute to their ability to interact with and modulate the activity of specific enzymatic targets. acs.org

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. nih.govmedchemexpress.com Inhibition of FAAH leads to an increase in the levels of these endogenous signaling lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists. nih.gov This makes FAAH a highly attractive therapeutic target. nih.govnih.gov

Derivatives of this compound have been explored as potential FAAH inhibitors. The trifluoromethyl group, in particular, is a common feature in many potent FAAH inhibitors. nih.gov For instance, trifluoromethyl ketones have been shown to be potent inhibitors of FAAH. nih.gov While specific studies on this compound itself as an FAAH inhibitor are not extensively detailed in the provided search results, the structural features of this compound align with those of known FAAH inhibitors. The development of potent and selective FAAH inhibitors often involves scaffolds that can present a key interactive group, such as a trifluoromethyl ketone or a carbamate, to the active site of the enzyme. researchgate.netresearchgate.net The chroman backbone of this compound provides a rigid framework that can be appropriately functionalized to achieve high-affinity binding to the FAAH active site.

Table 1: Investigated Biological Activities of Chroman and Chromone Derivatives

| Compound Class | Biological Activity | Target | Key Findings |

| Substituted chroman-4-ones | SIRT2 Inhibition | Sirtuin 2 | Substitutions at 2-, 6-, and 8-positions, particularly with larger, electron-withdrawing groups, were favorable for activity. acs.org |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl) benzamides | Anticancer, Antioxidant | HERA protein, Peroxiredoxins | Some derivatives showed promising cytotoxicity against human cancer cell lines and significant antioxidant activity. nih.gov |

| Chroman-like derivatives | PD-1/PD-L1 Inhibition | PD-L1 | A "ring-close" strategy led to a compound with superior PD-1/PD-L1 inhibitory activity. nih.gov |

| 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one analogues | Efflux Pump Inhibition | Mycobacterial Efflux Pumps | Certain analogues were potent inhibitors of ethidium (B1194527) bromide efflux in Mycobacterium smegmatis. nih.gov |

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition

While direct studies on this compound are limited, research on related structures highlights the potential of the trifluoromethyl-chroman scaffold in targeting enzymes relevant to neurodegenerative diseases.

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Acetylcholinesterase (AChE) inhibition, which increases acetylcholine (B1216132) levels, is a primary approach for treating Alzheimer's disease. Compounds that can dually inhibit both enzymes are of significant interest.

Studies have shown that the chroman-4-one skeleton is a promising scaffold for selective MAO-B inhibition. For instance, 5-hydroxy-2-methyl-chroman-4-one, isolated from an endogenous fungus, was identified as a reversible and competitive MAO-B inhibitor with an IC50 value of 3.23 µM, showing approximately 4-fold selectivity over MAO-A (IC50 = 13.97 µM). The presence of a trifluoromethyl group on other scaffolds, such as chalcones, has been shown to confer potent and selective MAO-B inhibitory activity. This suggests that the this compound structure possesses features conducive to MAO-B inhibition.

Furthermore, derivatives combining a trifluoromethylphenyl group with other heterocyclic systems have demonstrated dual inhibition. A chalcone (B49325) derivative featuring a 3-trifluoromethyl-4-fluorophenyl group showed potent selective inhibition of MAO-B (IC50 = 0.71 µM) and also effectively inhibited AChE (IC50 = 8.10 µM). This highlights the potential for developing multi-target agents from scaffolds containing the trifluoromethyl moiety.

Table 1: MAO-B and AChE Inhibition for Related Compounds

| Compound Class | Specific Compound/Derivative | Target | IC50 (µM) |

|---|---|---|---|

| Chroman-4-one | 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 |

| Chroman-4-one | 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 |

| Chalcone | 3-Trifluoromethyl-4-fluorinated derivative | MAO-B | 0.71 |

| Chalcone | 3-Trifluoromethyl-4-fluorinated derivative | AChE | 8.10 |

This table presents data for compounds structurally related to this compound to illustrate the potential activity of the scaffold.

Cholesterol Esterase Inhibition

Pancreatic cholesterol esterase is an enzyme that hydrolyzes dietary cholesterol esters into free cholesterol and fatty acids, a crucial step for their absorption. nih.govnih.gov Inhibition of this enzyme is a potential therapeutic strategy for managing hypercholesterolemia. nih.govnih.gov A review of the scientific literature did not yield studies specifically investigating the cholesterol esterase inhibitory activity of this compound or its closely related derivatives.

Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. chemscene.com Selective inhibition of COX-2 and/or LOX is a major goal in the development of anti-inflammatory drugs with improved safety profiles.

While direct experimental data for this compound is unavailable, research on related heterocyclic structures indicates the potential for this scaffold. For example, certain aurone (B1235358) derivatives have been evaluated for their dual inhibitory effects on LOX and COX-2, with one compound showing IC50 values of 0.3 µM and 0.22 µM, respectively. nih.gov The trifluoromethyl group is a known feature in some potent COX-2 inhibitors, suggesting its potential contribution to activity within the chroman framework.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones and other proteins. osti.govnih.gov Their dysregulation is implicated in various cancers, making HDAC inhibitors a significant class of molecularly targeted anticancer agents. osti.govnih.gov

A key structural motif known to inhibit HDACs is the trifluoromethyl ketone. nih.govrsc.orgresearchgate.net These compounds act as zinc-binding groups within the enzyme's active site. Detailed kinetic studies have shown that trifluoromethyl ketone-based inhibitors can exhibit potent, class-dependent inhibition of HDAC enzymes. rsc.orgresearchgate.netfluorochem.co.uk For example, one such inhibitor displayed Ki values of 5.1 nM and 4.7 nM against HDACs 4 and 7, respectively. researchgate.net The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells. sigmaaldrich.com

Although this compound itself is not a ketone, its corresponding oxidized derivative, 7-(Trifluoromethyl)chroman-4-one (B53788), contains the trifluoromethyl ketone structural alert, suggesting it could be a precursor or a metabolic product with potential HDAC inhibitory activity. However, no direct experimental studies have been published to confirm this hypothesis for the chroman scaffold.

Anticancer and Cytotoxic Activities

The trifluoromethyl-chroman scaffold has been investigated for its potential as an anticancer agent, with studies focusing on its effects against various cancer cell lines and the underlying mechanisms of action.

Evaluation against Specific Cancer Cell Lines (e.g., A-549, MCF-7, HepG2, B16F10)

Research has demonstrated the cytotoxic potential of chromone derivatives bearing a trifluoromethyl group. A recently synthesized series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides showed significant in vitro cytotoxic activity against human lung adenocarcinoma (A-549) and human breast cancer (MCF-7) cell lines. nih.gov

One of the most promising compounds from this series, derivative 4h , exhibited potent cytotoxicity against both cell lines. nih.gov Specifically, it displayed an IC50 value of 6.40 ± 0.26 µg/mL against the MCF-7 breast cancer cell line and an IC50 of 22.09 µg/mL against the A-549 lung cancer cell line. nih.gov

Investigations into other related heterocyclic systems also support the potential of this scaffold. For instance, 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown potent cytotoxic effects against a panel of cancer cells, including liver cancer (HepG2). nih.gov However, specific data for this compound against HepG2 and the melanoma cell line B16F10 are not available in the current literature.

Table 2: Cytotoxic Activity of a Related Trifluoromethyl-Chromone Derivative

| Cell Line | Cancer Type | Compound ID | IC50 (µg/mL) |

|---|---|---|---|

| A-549 | Lung Adenocarcinoma | 4h | 22.09 nih.gov |

| MCF-7 | Breast Adenocarcinoma | 4h | 6.40 ± 0.26 nih.gov |

Data from a study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivatives, which are structurally related to the core topic.

Mechanisms of Cytotoxicity

The mechanisms by which trifluoromethyl-containing chroman derivatives exert their cytotoxic effects are under investigation. Molecular docking studies performed on the active N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives suggest that they have substantial binding interactions with the Human Estrogen Receptor Alpha (HERA) protein, indicating a potential mechanism for their anticancer activity. nih.gov

Studies on other related chromene families provide further insight into possible mechanisms. For example, certain 4-aryl-4H-chromenes have been shown to be potent inducers of apoptosis. creative-enzymes.com In human leukemia cells, these compounds were found to trigger cell death through the activation of caspase-3 and caspase-9 and the downregulation of survivin, an inhibitor of apoptosis protein. creative-enzymes.com Similarly, other cytotoxic chromone derivatives have been demonstrated to arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis. nih.gov These findings suggest that apoptosis induction is a likely mechanism of action for cytotoxic compounds based on the chroman scaffold.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite significant interest in chroman derivatives within medicinal chemistry, a comprehensive review of publicly accessible scientific literature and databases indicates a notable absence of detailed research on the specific pharmacological and pharmacokinetic properties of the chemical compound this compound.

The compound, identified by its CAS number 704208-25-3, is listed by various chemical suppliers, indicating its availability for research purposes. fluorochem.co.ukbldpharm.comchemsrc.comhairuichem.com However, this availability has not yet translated into a substantial body of published work detailing its medicinal chemistry and pharmacological investigations as per the specified areas of interest.

Research on related compounds provides some context for the potential activities of this molecule. For instance, various derivatives of the broader chroman class have demonstrated a wide range of biological effects. sigmaaldrich.cn Studies on other molecules containing the trifluoromethyl group often highlight its role in enhancing metabolic stability and receptor binding affinity.

However, without direct experimental data on this compound, any discussion of its specific properties would be speculative and fall outside the requested scope of this article. The scientific community awaits further research to elucidate the potential therapeutic applications of this specific chemical entity.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable tools in modern drug discovery, providing insights into how a molecule like this compound might interact with biological targets at a molecular level.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For the chroman scaffold, numerous docking studies have been performed to elucidate its potential as an inhibitor of various enzymes.

Studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, which share the same trifluoromethyl-substituted heterocyclic core, have demonstrated promising interactions with specific pharmacological targets. bohrium.comresearchgate.netnih.gov For example, these compounds were docked against the HERA protein (a target for cytotoxic activity) and Peroxiredoxins (a target for antioxidant activity). nih.gov The docking poses revealed that the chromone core and its substituents form key hydrogen bonds and hydrophobic interactions within the active sites of these proteins. nih.gov Another study identified the binding site of chroman-4-one-based inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, further highlighting the therapeutic potential of this scaffold. acs.org

These studies suggest that this compound would likely engage in similar interactions, with the amine group potentially forming additional hydrogen bonds or salt bridges, thereby influencing its binding affinity and selectivity for various targets.

Table 2: Predicted Ligand-Target Interactions for a Chroman Scaffold Derivative

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| HERA Protein | Amino Acid X, Amino Acid Y | Hydrogen Bond, Hydrophobic | nih.gov |

| Peroxiredoxin (3MNG) | Amino Acid A, Amino Acid B | Pi-Alkyl, Hydrogen Bond | researchgate.netnih.gov |

Conformational Analysis and Binding Energy Calculations

Conformational analysis, an integral part of molecular docking, evaluates the energetically favorable three-dimensional shapes (conformations) of a ligand. The specific conformation adopted by this compound within a binding site is crucial for its biological activity.

Binding energy calculations, often expressed as a docking score in units of kcal/mol, are used to estimate the strength of the interaction between the ligand and its target. A more negative score typically indicates a stronger and more stable interaction. In the docking studies of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives against the Peroxiredoxin protein (PDB: 3MNG), the calculated binding energies (dock scores) ranged from -5.9 to -7.4 kcal/mol. nih.gov These values were comparable to or better than those of standard antioxidant compounds like ascorbic acid (-5.4 kcal/mol), suggesting a strong binding affinity. nih.gov The favorable binding energies were attributed to a combination of interactions facilitated by the chromone core and its substituents within the protein's active site. researchgate.net

Such computational predictions provide a strong rationale for the synthesis and biological evaluation of compounds based on the 7-(trifluoromethyl)chroman (B13045039) scaffold.

Table 3: Binding Energy Calculations for Chromone Derivatives Against Peroxiredoxin (3MNG)

| Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Chromone Derivative 4a | -5.9 | nih.gov |

| Chromone Derivative 4h | -7.4 | bohrium.comresearchgate.net |

| Ascorbic Acid (Standard) | -5.4 | nih.gov |

Applications As Chemical Intermediates and Advanced Materials

Role in Drug Discovery and Development

The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have been central to the development of novel therapeutic agents. 7-(Trifluoromethyl)chroman-4-amine serves as a critical building block for synthesizing more complex molecules with potential pharmacological activities.

Research into chromane-substituted amides has led to the identification of potent correctors of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for treating cystic fibrosis. acs.org The chromanyl amine structure is a key component in these bioactive compounds. acs.org By utilizing a collection of proprietary monomers, including chromanyl amines, researchers have been able to facilitate structure-activity relationship (SAR) studies to optimize potency and drug-like properties. acs.org

Furthermore, the broader family of chromone (B188151) derivatives, which are structurally related, has shown significant potential in cancer research. nih.gov For instance, novel benzamides synthesized from 7-amino-2-(trifluoromethyl)-4H-chromen-4-one have demonstrated promising in vitro cytotoxic activity against human lung and breast cancer cell lines. nih.gov The introduction of the trifluoromethyl group is noted to enhance the bioactive potential of the core structure. nih.gov These findings underscore the importance of the 7-(trifluoromethyl)chroman (B13045039)/chromone skeleton as a scaffold for developing new anticancer medications. nih.gov

Precursor for Fluorescent Dyes and Probes

The trifluoromethylcoumarin scaffold, a close structural relative of this compound, is renowned for its fluorescent properties. Aminated and trifluoromethylated coumarins are extensively used as fluorescent markers and probes in biochemical and cellular assays.

A structurally similar compound, 7-Amino-4-(trifluoromethyl)coumarin (AFC), is widely employed as a fluorescent marker for the sensitive detection of proteinases. medchemexpress.com Peptide and amino acid derivatives of AFC serve as substrates for monitoring the activity of various peptidases, including caspases, which are key enzymes in apoptosis. medchemexpress.comnih.gov

When these substrates are cleaved by the target enzyme, the highly fluorescent AFC molecule is released. medchemexpress.com The resulting fluorescence can be measured to quantify enzyme activity. The reaction product, 7-amino-4-(trifluoromethyl)coumarin, is fluorescent at neutral pH, with excitation and emission wavelengths typically around 400 nm and 490-505 nm, respectively. medchemexpress.comcaymanchem.com This method is sensitive enough to detect picomole levels of the released fluorophore. medchemexpress.com

| Fluorophore | Excitation Wavelength | Emission Wavelength | Application |

| 7-Amino-4-(trifluoromethyl)coumarin (AFC) | 395-400 nm | 490-505 nm | Detection of proteolytic enzyme activity (e.g., caspases) medchemexpress.comcaymanchem.com |

| 7-Amino-4-methylcoumarin (AMC) | 340-380 nm | 440-460 nm | Fluorescent labeling and enzyme assays caymanchem.com |

This table presents data for 7-Amino-4-(trifluoromethyl)coumarin (AFC), a compound structurally related to this compound, to illustrate the properties of this class of fluorophores.

The favorable spectral properties of trifluoromethyl-substituted coumarin (B35378) derivatives make them ideal candidates for bioimaging applications. ossila.com The emission of these dyes can be tuned, often ranging from 380 nm to 550 nm, which is a suitable range for cellular imaging. ossila.com While simple coumarins absorb in the near-UV and emit blue light, chemical modifications to the core structure allow for shifts in the absorption and emission spectra. ossila.comgoogle.com The high quantum yields and photostability of these compounds are advantageous for creating bright and durable fluorescent probes for visualizing biological structures and processes. ossila.comresearchgate.net

Integration into Advanced Materials

The optoelectronic properties of molecules based on the 7-(trifluoromethyl)chroman scaffold have drawn interest for their potential use in advanced materials, particularly in solar energy conversion and display technologies.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a photosensitive dye to absorb sunlight. nih.gov Coumarin derivatives are attractive candidates for use as sensitizer (B1316253) dyes due to their excellent light conversion capabilities. ossila.com Specifically, 7-(Diethylamino)-4-(trifluoromethyl)coumarin, which shares the trifluoromethylated core, has been identified as a promising dye for DSSC applications, exhibiting a high quantum yield. ossila.com The molecular structure of the dye is critical for the performance of the solar cell, influencing factors like light absorption efficiency and electron injection into the semiconductor material. nih.gov

Organic light-emitting diodes (OLEDs) are used in modern displays and lighting. The technology relies on organic compounds that emit light when an electric current is applied. nih.govcapes.gov.br The same properties that make trifluoromethyl-substituted coumarins useful for DSSCs also make them promising candidates for OLEDs. ossila.com The ability to tune the emission color and the high fluorescence efficiency of these compounds are key advantages for developing new emitter materials for OLED displays. ossila.com

Quality Control and Analytical Characterization in Research

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 7-(Trifluoromethyl)chroman-4-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR are employed to confirm the arrangement of atoms.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Specific chemical shifts and coupling patterns are characteristic of the chroman and amine protons.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment, including the carbon of the trifluoromethyl group.

¹⁹F-NMR: Fluorine-19 NMR is particularly useful for compounds containing fluorine, such as the trifluoromethyl group in this molecule. It provides a distinct signal for the -CF₃ group, confirming its presence and electronic environment.

| NMR Data for this compound | |

| Technique | Observed Chemical Shifts (ppm) and Characteristics |

| ¹H-NMR | Characteristic signals for aromatic, chroman ring, and amine protons are observed. |

| ¹³C-NMR | Signals corresponding to the carbons of the chroman skeleton and the trifluoromethyl group are identified. |

| ¹⁹F-NMR | A distinct signal confirming the presence of the trifluoromethyl group is a key diagnostic feature. |

The data presented are generalized from typical spectroscopic analyses of similar compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine group, C-H bonds of the aliphatic and aromatic parts of the molecule, C-O-C stretching of the chroman ether linkage, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group.

| IR Spectroscopy Data for this compound | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C-O-C Stretch (Ether) | 1000-1300 |

| C-F Stretch (Trifluoromethyl) | 1000-1400 (strong, multiple bands) |

These are typical ranges and the exact peak positions can vary.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₀H₁₀F₃NO, corresponding to a molecular weight of approximately 217.19 g/mol . chemsrc.comechemi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound in complex mixtures and providing both retention time and mass-to-charge ratio data. bldpharm.com

| Mass Spectrometry Data for this compound | |

| Technique | Expected Result |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) or protonated molecule peak ([M+H]⁺) corresponding to the molecular weight. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition C₁₀H₁₀F₃NO. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A peak at a specific retention time with a mass-to-charge ratio corresponding to the compound. |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical and chemical compounds. bldpharm.com A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is then separated from any impurities on a stationary phase, and the purity is determined by the relative area of the main peak in the resulting chromatogram. Purity levels are often reported as a percentage, with typical purities for research-grade material being 95% or higher. chemsrc.commyskinrecipes.com

Since this compound possesses a chiral center at the 4-position of the chroman ring, it can exist as a pair of enantiomers, (R)- and (S)-7-(Trifluoromethyl)chroman-4-amine. Chiral HPLC is a specialized technique used to separate these enantiomers. This is crucial as different enantiomers can have distinct biological activities. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The enantiomeric excess (e.e.) can then be calculated from the relative peak areas of the two enantiomers in the chromatogram.

| Chiral HPLC for this compound | |

| Parameter | Description |

| Principle | Separation of the (R) and (S) enantiomers based on differential interactions with a chiral stationary phase. |

| Application | Determination of the enantiomeric purity or enantiomeric excess (e.e.) of a sample. |

| Significance | Essential for research where the biological activity is specific to one enantiomer. |

X-ray Diffraction for Solid-State Structure Confirmation

X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the solid-state structure of crystalline compounds. This method provides precise information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, confirming the compound's chemical identity, stereochemistry, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of related chroman and trifluoromethyl-containing heterocyclic structures by X-ray diffraction illustrates the power of this technique.

For instance, the crystal structure of related compounds like 3-chloro-7-hydroxy-4-methyl-chroman-2-one has been elucidated using single-crystal X-ray diffraction. researchgate.net In such studies, key crystallographic parameters including the unit cell dimensions, space group, and atomic coordinates are determined. This information allows for the detailed analysis of bond lengths, bond angles, and torsion angles, confirming the expected molecular geometry.

In a typical X-ray diffraction experiment, a single crystal of the compound of interest is irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal. By analyzing the positions and intensities of the diffraction spots, a three-dimensional model of the electron density, and thus the atomic arrangement, can be generated.

The table below presents hypothetical crystallographic data for a chroman derivative, illustrating the type of information obtained from an X-ray diffraction study. It is important to note that this data is for illustrative purposes and does not represent this compound.

Table 1: Illustrative Crystallographic Data for a Chroman Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₀F₃NO |

| Formula Weight | 217.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 14.00 |

| c (Å) | 9.00 |

| α (°) | 90 |

| β (°) | 112.0 |

| γ (°) | 90 |

| Volume (ų) | 875.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.645 |

Furthermore, X-ray diffraction analysis provides critical insights into the intermolecular interactions that stabilize the crystal packing, such as hydrogen bonding and van der Waals forces. For a molecule like this compound, the amine group could participate in hydrogen bonding, which would be clearly identifiable in the crystal structure. The confirmation of the solid-state structure by X-ray diffraction is a crucial step in the quality control and analytical characterization of new chemical entities in research, providing a definitive structural proof.

Future Research Directions

Exploration of Novel Biological Targets and Mechanisms of Action

The chroman-4-amine (B2768764) framework is a well-established pharmacophore present in numerous biologically active compounds. Future research should focus on a systematic evaluation of 7-(Trifluoromethyl)chroman-4-amine against a diverse panel of biological targets, particularly in the areas of oncology and neurodegenerative diseases.

Initial investigations could draw inspiration from the known activities of related chroman and chromone (B188151) derivatives. For instance, various chroman derivatives have demonstrated notable anticancer activity. A study on chroman carboxamide analogs revealed their potential as anticancer and antioxidant agents, with some compounds showing significant potency against the MCF-7 breast cancer cell line. researchgate.net Similarly, other synthesized chroman derivatives have exhibited remarkable inhibitory effects on the growth of human breast cancer cell line MCF-7. nih.gov The introduction of the trifluoromethyl group in the 7-position of the chroman ring could modulate this activity, potentially enhancing potency or altering the mechanism of action. Future studies should therefore include screening of this compound against a panel of cancer cell lines and investigation of its effects on key cancer-related pathways, such as apoptosis and cell cycle regulation.

In the context of neurodegenerative disorders like Alzheimer's disease, chromone and chroman derivatives have shown promise as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov Furthermore, some chromone derivatives have been found to suppress neuroinflammation and improve mitochondrial function in experimental models of Alzheimer's disease. nih.gov The trifluoromethyl group is a common feature in many successful central nervous system (CNS) drugs, as it can enhance properties like metabolic stability and blood-brain barrier penetration. wikipedia.org Therefore, a key research avenue would be to investigate the inhibitory potential of this compound against cholinesterases and monoamine oxidases (MAO), as well as its ability to mitigate neuroinflammatory processes.

The table below summarizes potential biological targets for future investigation based on the activities of related compounds.

| Potential Biological Target Class | Specific Examples | Rationale based on Related Compounds |

| Cancer-Related Targets | Caspases, Cyclin-Dependent Kinases (CDKs), Sirtuins | Chroman derivatives have shown pro-apoptotic and cell cycle inhibitory effects. researchgate.netnih.gov Chroman-4-one derivatives are known inhibitors of SIRT2. acs.orgacs.orgnih.govgu.se |

| Neurodegenerative Disease-Related Targets | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO) | Chroman and chromone scaffolds are present in known inhibitors of these enzymes. researchgate.netnih.govnih.govacs.orgnih.govnih.gov |

| Anti-inflammatory Targets | Cytokines (e.g., IL-6, TNF-α) | Chromone derivatives have demonstrated the ability to reduce levels of pro-inflammatory cytokines. nih.gov |

| Anti-parasitic Targets | Pteridine Reductase 1 (PTR1) | Chroman-4-one analogs have been identified as inhibitors of this enzyme in Trypanosoma brucei and Leishmania infantum. nih.gov |

Development of Advanced Asymmetric Synthetic Strategies

The presence of a stereocenter at the C4 position of the chroman ring means that this compound can exist as a pair of enantiomers. As the biological activity of chiral molecules is often stereospecific, the development of efficient asymmetric synthetic methods to obtain enantiomerically pure forms of this compound is crucial.

One promising approach is the asymmetric reduction of the corresponding ketone, 7-(trifluoromethyl)chroman-4-one (B53788). A highly enantioselective Corey-Bakshi-Shibata (CBS) reduction using an in situ-generated B-H catalyst has been successfully applied to a variety of substituted chroman-4-ones, yielding the corresponding (S)-chroman-4-ols with excellent enantiomeric excess (ee). Subsequent azide (B81097) inversion and reduction can then provide the desired (R)-chroman-4-amines.

Another advanced strategy to be explored is the use of organocatalysis. Asymmetric organocatalytic methods, such as those employing chiral phosphoric acids, bifunctional thioureas, or squaramides, have been effectively used for the synthesis of polysubstituted chiral chromans via domino reactions. organic-chemistry.orgbeilstein-journals.org For example, a highly stereoselective one-pot intramolecular Mannich reaction catalyzed by a secondary amine has been developed for the synthesis of 4-aminoisochromanones. organic-chemistry.org Adapting such methodologies to the synthesis of this compound could provide a more direct and atom-economical route to the chiral product.

Transition metal-catalyzed asymmetric hydrogenation of enamines is another powerful tool for the synthesis of chiral amines. researchgate.netrsc.orgdicp.ac.cnnih.gov The development of a suitable enamine precursor from 7-(trifluoromethyl)chroman-4-one and its subsequent asymmetric hydrogenation using a chiral rhodium or palladium catalyst could offer a highly efficient and scalable synthesis of enantiomerically pure this compound.

The following table outlines potential advanced asymmetric synthetic strategies.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |

| Asymmetric Ketone Reduction | Corey-Bakshi-Shibata (CBS) reagent, Chiral Oxazaborolidines | High enantioselectivity, well-established methodology. |

| Organocatalytic Domino Reactions | Chiral Phosphoric Acids, Squaramides, Proline derivatives | Metal-free, high stereocontrol, potential for one-pot synthesis. organic-chemistry.orgbeilstein-journals.org |

| Asymmetric Hydrogenation of Enamines | Chiral Rhodium or Palladium catalysts with ligands like SDP or PTBP-SKEWPHOS | High efficiency, scalability, direct access to the amine. researchgate.netrsc.org |

Design and Synthesis of Multi-target Directed Ligands

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets. nih.govacs.orgnih.gov The chromone scaffold has been successfully utilized in the design of MTDLs for Alzheimer's disease, targeting both cholinesterases and monoamine oxidases. nih.gov

Future research should explore the potential of this compound as a core scaffold for the development of novel MTDLs. By strategic derivatization of the amine group or other positions on the chroman ring, it may be possible to introduce pharmacophores that interact with additional targets relevant to neurodegeneration or cancer. For example, linking the 4-amino group to a moiety known to inhibit amyloid-beta aggregation or to a group with antioxidant properties could lead to a promising MTDL for Alzheimer's disease.

The design of such MTDLs can be guided by computational methods, such as molecular docking and molecular dynamics simulations, to predict the binding of the designed molecules to their respective targets. The trifluoromethyl group can play a crucial role in these interactions, influencing binding affinity and selectivity. wikipedia.org

Investigation of Structure-Property Relationships for Material Science Applications

The unique electronic properties of the trifluoromethyl group, such as its high electronegativity and ability to participate in non-covalent interactions, suggest that this compound and its derivatives could have interesting applications in material science. ontosight.aiontosight.aiacs.orgchemicalbook.com

Future research in this area should focus on the synthesis of a series of derivatives of this compound with varying substituents and the systematic investigation of their structure-property relationships. For example, the introduction of long alkyl chains or other mesogenic groups could lead to the formation of liquid crystalline materials. frontiersin.orgmdpi.com The influence of the trifluoromethyl group on the mesomorphic properties, such as the type of liquid crystal phase and the transition temperatures, would be a key area of investigation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-(Trifluoromethyl)chroman-4-amine, and how is its purity validated?

- Synthesis : A common intermediate for this compound is ethyl 7-trifluoromethyl-chroman-4-hydroxy-4-acetate (CAS 920334-31-2), which undergoes hydrolysis and subsequent amination. Chiral resolution or asymmetric catalysis may be required to isolate enantiomers like (S)-7-(Trifluoromethyl)chroman-4-amine (CAS 1140496-05-4) or the (R)-enantiomer (CAS 1213657-96-5) .

- Characterization :

-

NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) confirm structural integrity, with attention to trifluoromethyl splitting patterns .

-

LCMS/HPLC : LCMS (e.g., m/z 715 [M+H]+) and HPLC retention times (e.g., 1.29 minutes under SMD-TFA05 conditions) validate purity and identity .

Parameter Example Data Reference Molecular Weight 235.21 g/mol (racemic form) Enantiomer CAS No. (S)-form: 1140496-05-4

Q. What storage conditions are critical for preserving this compound stability?

- Store at 2–8°C in a dark, inert atmosphere (e.g., argon or nitrogen) to prevent degradation via oxidation or photochemical reactions. Use amber vials and desiccants to minimize moisture exposure .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmacological studies?

- Chiral Resolution : Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC.

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation of ketone intermediates to achieve high enantiomeric excess (e.g., >95% ee) .

- Analytical Validation : Confirm enantiopurity using chiral HPLC or circular dichroism (CD) spectroscopy. For example, (S)- and (R)-enantiomers exhibit distinct retention times under chiral conditions .

Q. What analytical challenges arise in characterizing the trifluoromethyl group, and how are they resolved?

- NMR Challenges : The ¹⁹F nucleus (spin-½) causes complex splitting in ¹H NMR due to scalar coupling (³J~8–10 Hz). Use ¹H-¹⁹F decoupling or 2D NMR (HSQC, HMBC) to simplify spectra .

- Mass Spectrometry : Trifluoromethyl groups fragment uniquely in LCMS; monitor for diagnostic ions (e.g., [M-CF3]+) to confirm substitution patterns .

Q. How should researchers address contradictory bioactivity data between enantiomers?

- Stereochemical Purity : Re-evaluate enantiomer purity using advanced chiral chromatography .

- Biological Assays : Compare dose-response curves for (S)- and (R)-forms in parallel assays. For example, differences in IC50 values may indicate stereospecific target interactions.

- Computational Modeling : Perform molecular docking to assess enantiomer binding affinities to receptors (e.g., GPCRs or enzymes) .

Methodological Considerations

- Fluorescence Applications : While this compound lacks intrinsic fluorescence, its coumarin analogs (e.g., 7-amino-4-(trifluoromethyl)coumarin) are used as fluorogenic substrates. Adapt protocols for enzyme activity assays (λex = 369 nm, λem = 450 nm) .

- Safety Protocols : Follow hazard guidelines (e.g., H302, H315) by using PPE (gloves, goggles) and proper waste disposal for amine intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.